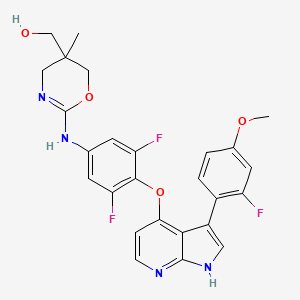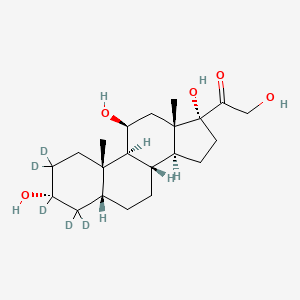
Tetrahydrocortisol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydrocortisol-d5 is a deuterium-labeled derivative of tetrahydrocortisol, a metabolite of cortisol. Cortisol is a primary glucocorticoid hormone produced in the adrenal cortex, playing a crucial role in various physiological processes, including metabolism, immune response, and stress response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrocortisol-d5 involves the incorporation of deuterium atoms into the tetrahydrocortisol molecule. This process typically includes the reduction of cortisol using deuterium-labeled reducing agents. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatography techniques, such as liquid chromatography-mass spectrometry (LC-MS), is common to verify the incorporation of deuterium and the purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydrocortisol-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to tetrahydrocortisone-d5.
Reduction: Further reduction to form other deuterium-labeled metabolites.
Substitution: Possible substitution reactions involving the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include deuterium-labeled derivatives of cortisol metabolites, such as tetrahydrocortisone-d5 and other hydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
Tetrahydrocortisol-d5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetics: Used as a tracer to study the metabolic pathways and pharmacokinetics of cortisol and its metabolites.
Clinical Diagnostics: Employed in the quantification of cortisol metabolites in human urine for clinical diagnosis of disorders like Cushing syndrome and Addison’s disease.
Anti-Doping Control: Utilized in anti-doping control to detect the abuse of corticosteroids in athletes.
Metabolic Studies: Helps in understanding the metabolic processes involving cortisol and its derivatives.
Wirkmechanismus
Tetrahydrocortisol-d5 exerts its effects by mimicking the behavior of natural tetrahydrocortisol. It interacts with glucocorticoid receptors and other molecular targets involved in cortisol metabolism. The incorporation of deuterium can alter the pharmacokinetic and metabolic profiles, providing insights into the metabolic pathways and the effects of cortisol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrocortisol: The non-deuterated form of tetrahydrocortisol.
Tetrahydrocortisone: Another metabolite of cortisol with similar properties.
Allotetrahydrocortisol: A stereoisomer of tetrahydrocortisol with slight structural differences.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for precise tracking and quantification in metabolic studies, making it a valuable tool in pharmacokinetics and clinical diagnostics .
Eigenschaften
Molekularformel |
C21H34O5 |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
2-hydroxy-1-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-3,11,17-trihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18-,19+,20+,21+/m1/s1/i5D2,9D2,13D |
InChI-Schlüssel |
AODPIQQILQLWGS-AUMQMFEGSA-N |
Isomerische SMILES |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)C)([2H])[2H])O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



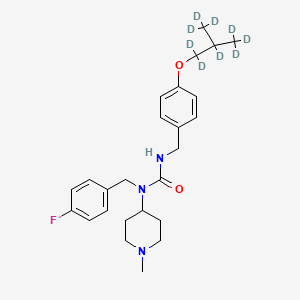
![(2S)-5-(carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12415193.png)
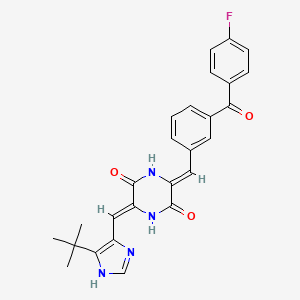
![5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one](/img/structure/B12415209.png)
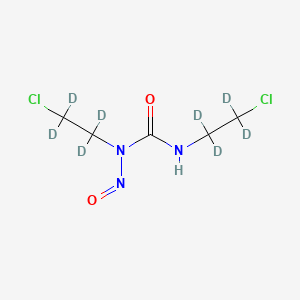
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B12415216.png)
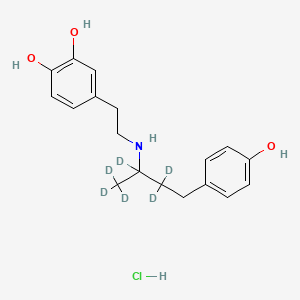



![1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3](/img/structure/B12415256.png)
![2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B12415258.png)
